
N-(3-(6-(4-methylpiperidin-1-yl)pyridazin-3-yl)phenyl)-2-(2,4,5-trichlorophenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(3-(6-(4-methylpiperidin-1-yl)pyridazin-3-yl)phenyl)-2-(2,4,5-trichlorophenoxy)acetamide” is a complex organic compound that features a combination of various functional groups, including a piperidine ring, a pyridazine ring, and a trichlorophenoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “N-(3-(6-(4-methylpiperidin-1-yl)pyridazin-3-yl)phenyl)-2-(2,4,5-trichlorophenoxy)acetamide” typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, such as the formation of the piperidine and pyridazine rings, followed by their coupling with the phenyl and trichlorophenoxy groups. Common reaction conditions include the use of organic solvents, catalysts, and controlled temperature and pressure settings.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods to larger reactors and optimizing the reaction conditions for higher yields and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
“N-(3-(6-(4-methylpiperidin-1-yl)pyridazin-3-yl)phenyl)-2-(2,4,5-trichlorophenoxy)acetamide” can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups such as alkyl or aryl groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, “N-(3-(6-(4-methylpiperidin-1-yl)pyridazin-3-yl)phenyl)-2-(2,4,5-trichlorophenoxy)acetamide” can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound may be investigated for its potential biological activity, such as its interaction with specific enzymes or receptors. It could serve as a lead compound for the development of new drugs or therapeutic agents.
Medicine
In medicine, the compound’s potential pharmacological properties could be explored for the treatment of various diseases. Its structure suggests it may interact with specific molecular targets, making it a candidate for drug development.
Industry
In industrial applications, “this compound” could be used in the production of specialty chemicals, polymers, or other advanced materials. Its unique properties may offer advantages in specific industrial processes.
Wirkmechanismus
The mechanism of action of “N-(3-(6-(4-methylpiperidin-1-yl)pyridazin-3-yl)phenyl)-2-(2,4,5-trichlorophenoxy)acetamide” would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to changes in cellular signaling pathways or metabolic processes. Detailed studies would be required to elucidate the exact molecular mechanisms and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to “N-(3-(6-(4-methylpiperidin-1-yl)pyridazin-3-yl)phenyl)-2-(2,4,5-trichlorophenoxy)acetamide” may include other acetamide derivatives, compounds with piperidine or pyridazine rings, and molecules with trichlorophenoxy groups.
Uniqueness
What sets this compound apart is its specific combination of functional groups and structural features. This unique arrangement may confer distinct chemical and biological properties, making it a valuable compound for research and development.
Eigenschaften
CAS-Nummer |
1170524-96-5 |
|---|---|
Molekularformel |
C24H23Cl3N4O2 |
Molekulargewicht |
505.8 g/mol |
IUPAC-Name |
N-[3-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl]-2-(2,4,5-trichlorophenoxy)acetamide |
InChI |
InChI=1S/C24H23Cl3N4O2/c1-15-7-9-31(10-8-15)23-6-5-21(29-30-23)16-3-2-4-17(11-16)28-24(32)14-33-22-13-19(26)18(25)12-20(22)27/h2-6,11-13,15H,7-10,14H2,1H3,(H,28,32) |
InChI-Schlüssel |
WKSIBBOZWKVPCC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCN(CC1)C2=NN=C(C=C2)C3=CC(=CC=C3)NC(=O)COC4=CC(=C(C=C4Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


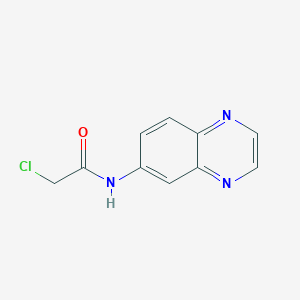
![2-[(5-amino-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-fluoro-1H-indol-3-yl)ethyl]amino}methylidene]acetamide](/img/structure/B14129965.png)
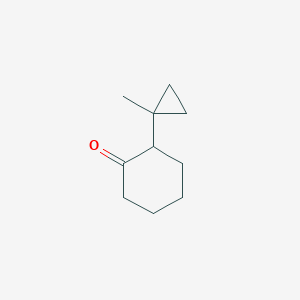
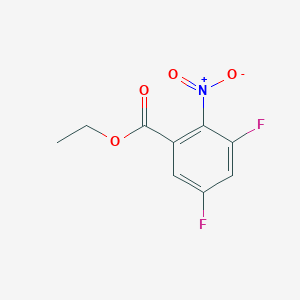
![sodium;(2S)-1-hydroxy-2-[[(2S)-4-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]-3-(2-oxopyrrolidin-3-yl)propane-1-sulfonic acid](/img/structure/B14129987.png)

![Benzonitrile, 4-[(phenylimino)methyl]-](/img/structure/B14129998.png)


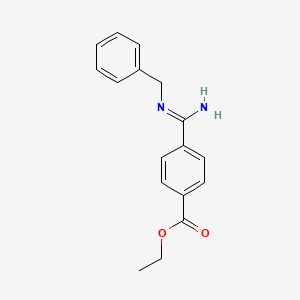
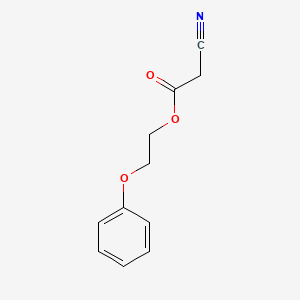
![{3-[(2-Phenoxypropanoyl)amino]phenoxy}acetic acid](/img/structure/B14130025.png)

![[(3E)-2-oxo-3-[1-(1H-pyrrol-2-yl)ethylidene]-1H-indol-5-yl]urea](/img/structure/B14130048.png)
